1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide 1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 478064-42-5
VCID: VC6335394
InChI: InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23)
SMILES: C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45

1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide

CAS No.: 478064-42-5

Cat. No.: VC6335394

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide - 478064-42-5

Specification

CAS No. 478064-42-5
Molecular Formula C18H21N3O2S
Molecular Weight 343.45
IUPAC Name 1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
Standard InChI InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23)
Standard InChI Key JDASVOYLBUGEDX-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

1-Benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide (CAS: 478064-42-5) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-piperidinecarboxylic acid, 1-(phenylmethyl)-, 2-(2-thienylcarbonyl)hydrazide . Its molecular formula, C₁₈H₂₁N₃O₂S, corresponds to a molecular weight of 343.44 g/mol . The structure comprises three distinct subunits:

  • A piperidine ring substituted at the 1-position with a benzyl group.

  • A hydrazide linkage (-NH-NH-CO-) at the 4-position of the piperidine.

  • A thiophene-2-carbonyl group attached to the hydrazide nitrogen.

This configuration places the compound within the broader class of acylhydrazides, which are frequently explored for their bioactivity and coordination chemistry .

ParameterConventional MethodUltrasound Method
Reaction Time6–8 h15–30 min
Yield~70%~90%
CatalystTriethylamineNone required
SolventEthanolEthanol

Physicochemical Properties

Key physicochemical parameters inferred from structural analogs include:

  • Melting Point: Estimated 240–250°C, consistent with rigid carbohydrazides .

  • Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF) and ethanol.

  • Stability: Hydrazide bonds may hydrolyze under strongly acidic/basic conditions.

Spectral Characterization

Infrared Spectroscopy (IR)

Expected absorption bands (KBr pellet):

  • ν(NH): 3250–3300 cm⁻¹ (hydrazide NH stretch) .

  • ν(C=O): 1640–1660 cm⁻¹ (carbonyl of thiophene and hydrazide) .

  • ν(C=N): 1620–1630 cm⁻¹ (imine stretch if tautomerization occurs) .

  • ν(C-S): 680–740 cm⁻¹ (thiophene ring) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

  • Aromatic Protons: 7.20–8.10 (multiplet, benzyl and thiophene-H) .

  • Piperidine CH₂: 2.50–3.50 (multiplet, piperidine methylenes) .

  • Hydrazide NH: 10.80–11.20 (singlet, exchangeable) .

¹³C NMR (DMSO-d₆, δ ppm):

  • Thiophene C=O: ~165.0 .

  • Piperidine C=O: ~170.0 .

  • Aromatic Carbons: 125–140 (benzyl and thiophene) .

Table 2: Comparative NMR Data for Analogous Compounds

Compoundδ NH (¹H NMR)δ C=O (¹³C NMR)Source
HTMBH10.90165.4
Pyrazolo-carbohydrazide11.20167.9

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